molecular formula C6H3ClN2S B1498234 7-Chlorothieno[3,2-d]pyrimidine CAS No. 31492-65-6

7-Chlorothieno[3,2-d]pyrimidine

Cat. No.: B1498234
CAS No.: 31492-65-6
M. Wt: 170.62 g/mol
InChI Key: AFGLXVCTXPSKTG-UHFFFAOYSA-N
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Description

7-Chlorothieno[3,2-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Chemical Reactions Analysis

Types of Reactions

7-Chlorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of a chlorine atom with other nucleophiles.

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.

    Cyclization: This reaction forms additional rings, enhancing the compound’s complexity and potential biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal . Reaction conditions often involve heating and the use of specific solvents like methanol and acetic acid .

Major Products Formed

The major products formed from these reactions include various thienopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .

Mechanism of Action

The mechanism of action of 7-Chlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of HIV-1 reverse transcriptase by binding to the enzyme’s active site, preventing the replication of the virus . The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function.

Comparison with Similar Compounds

Properties

IUPAC Name

7-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGLXVCTXPSKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C(=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660105
Record name 7-Chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31492-65-6
Record name 7-Chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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